NO-711 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
NO-711 hydrochloride, also known as 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid or NNC 711, is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporter-1 (GAT-1) . GAT-1 is primarily responsible for the reuptake of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound acts by inhibiting GAT-1, thereby preventing the reuptake of GABA . This inhibition increases the level of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .
Biochemical Pathways
By inhibiting GAT-1, this compound affects the GABAergic neurotransmission pathway . The increase in synaptic GABA levels leads to enhanced activation of GABA receptors, resulting in increased inhibitory effects on neuronal activity .
Pharmacokinetics
This compound is a potent GABA uptake inhibitor that crosses the blood-brain barrier . Its solubility in water at 60 °C is 10 mg/mL, indicating good solubility . .
Result of Action
The primary molecular effect of this compound is the increased level of GABA in the synaptic cleft due to the inhibition of GAT-1 . This leads to enhanced GABAergic neurotransmission, which can result in anticonvulsant and analgesic effects, as well as cognition-enhancing activity .
Biochemical Analysis
Biochemical Properties
NO-711 hydrochloride interacts with the GABA transporter-1 (GAT-1), inhibiting its function . This interaction with GAT-1 leads to an increase in the concentration of GABA, a neurotransmitter, in the synaptic cleft . The nature of this interaction is inhibitory, with this compound binding to GAT-1 and preventing the reuptake of GABA .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By inhibiting GABA reuptake, it increases the concentration of GABA in the synaptic cleft, which can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in neurons, where GABA plays a crucial role in inhibitory signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GAT-1, inhibiting the transporter’s function . This prevents the reuptake of GABA, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased GABA concentration can then influence various cellular processes, including cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific data on the temporal effects of this compound is limited, GABA uptake inhibitors like this compound are known to have long-lasting effects on GABA concentrations in the brain .
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway by inhibiting the reuptake of GABA . This can influence the overall metabolic flux of the pathway, potentially leading to changes in metabolite levels .
Transport and Distribution
This compound is transported across the blood-brain barrier, allowing it to reach its target, GAT-1, in the brain .
Subcellular Localization
The subcellular localization of this compound is likely to be in the synaptic cleft, where it can interact with GAT-1 to inhibit GABA reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC 711 involves the reaction of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid with diphenylmethyleneamine oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The hydrochloride salt form is often prepared to enhance the compound’s stability and solubility .
Industrial Production Methods
While specific industrial production methods for NNC 711 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions
NNC 711 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NNC 711, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
NNC 711 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gamma-aminobutyric acid uptake inhibition and related mechanisms.
Biology: Employed in studies involving neurotransmitter regulation and synaptic transmission.
Medicine: Investigated for its potential as an anticonvulsant and its effects on seizure activity.
Comparison with Similar Compounds
Similar Compounds
Tiagabine: Another gamma-aminobutyric acid uptake inhibitor with similar anticonvulsant properties.
CI-966: A compound with similar gamma-aminobutyric acid uptake inhibition but different chemical structure.
Uniqueness of NNC 711
NNC 711 is unique due to its high selectivity for gamma-aminobutyric acid transporter 1 and its potent anticonvulsant effects. Unlike some other gamma-aminobutyric acid uptake inhibitors, NNC 711 has shown minimal affinity for other neurotransmitter receptor binding sites, making it a highly specific and effective compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRTEYMUTWJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163126 | |
Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145645-62-1 | |
Record name | Nnc 711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NNC-711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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